molecular formula FeS2 B073398 Pyrite CAS No. 1309-36-0

Pyrite

Cat. No.: B073398
CAS No.: 1309-36-0
M. Wt: 120 g/mol
InChI Key: NFMAZVUSKIJEIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Iron disulfide, also known as pyrite or “fool’s gold,” is a naturally occurring iron sulfide mineral . The primary targets of iron disulfide are the erythrocytes, where it plays a crucial role in the transport of oxygen to tissues . In addition, nano-sized iron sulfides exhibit enzyme-like activity by mimicking natural enzymes that depend on an iron-sulfur cluster as a cofactor .

Mode of Action

Iron disulfide interacts with its targets primarily through redox reactions . In particular, nano-sized iron sulfides mimic natural enzymes that depend on an iron-sulfur cluster as a cofactor, extending their potential for applications in biomedicine .

Biochemical Pathways

Iron disulfide participates in various biochemical pathways. For instance, it plays a role in the regulation of iron metabolism and redox imbalance in a process known as ferroptosis . This process involves the regulation of lipid peroxidation and iron metabolism, with intracellular iron accumulation and lipid peroxidation being two central biochemical events leading to ferroptosis .

Pharmacokinetics

The pharmacokinetics of iron disulfide is complex due to the ubiquity of endogenous iron and the compartmentalized sites of action. Unlike conventional drugs, no drug-receptor interaction takes place. The primary site of action of iron is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .

Result of Action

The molecular and cellular effects of iron disulfide’s action are diverse. For instance, nano-sized iron sulfides have shown potential for improving human health and quality of life . Moreover, iron disulfide, in the form of this compound, is sometimes found in association with small quantities of gold, a substantial proportion of which is “invisible gold” incorporated into the this compound .

Action Environment

The action, efficacy, and stability of iron disulfide can be influenced by various environmental factors. For instance, iron disulfide is the most common sulfide mineral at Earth’s surface and is widespread through the geological record . It is usually found associated with other sulfides or oxides in quartz veins, sedimentary rock, and metamorphic rock, as well as in coal beds . These environmental factors can influence the availability and reactivity of iron disulfide.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrite can be synthesized through various methods. One common laboratory method involves the reaction of iron salts with sulfur sources under controlled conditions. For example, iron disulfide can be synthesized by reacting iron(III) chloride with sodium sulfide in an aqueous solution . Another method involves the gas-solid reaction between sulfur and hematite at elevated temperatures, typically around 500°C .

Industrial Production Methods: Industrial production of iron disulfide often involves the purification of natural this compound obtained from mining operations. The purification process includes crushing, grinding, and flotation to separate the this compound from other minerals. The purified this compound is then subjected to further processing to obtain high-purity iron disulfide .

Chemical Reactions Analysis

Types of Reactions: Pyrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: Iron sulfate and sulfuric acid
  • Reduction: Iron and hydrogen sulfide gas
  • Substitution: Iron chloride and hydrogen sulfide gas

Properties

IUPAC Name

bis(sulfanylidene)iron
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InChI

InChI=1S/Fe.2S
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InChI Key

NFMAZVUSKIJEIH-UHFFFAOYSA-N
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Canonical SMILES

S=[Fe]=S
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Molecular Formula

FeS2
Record name pyrite
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Record name Iron disulfide
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DSSTOX Substance ID

DTXSID40892244
Record name Pyrite
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Molecular Weight

119.98 g/mol
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Physical Description

Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS]
Record name Iron disulfide
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CAS No.

12068-85-8, 1309-36-0
Record name Iron sulfide (FeS2)
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Q & A

Q1: What is the molecular formula and weight of iron disulfide?

A1: Iron disulfide has the molecular formula FeS2. Its molecular weight is 119.98 g/mol.

Q2: How can you distinguish between pyrite and marcasite, the two common polymorphs of iron disulfide?

A2: While both have the same chemical formula (FeS2), they differ in their crystal structure. This compound crystallizes in a cubic system, often forming cubic or pyritohedral crystals, while marcasite crystallizes in an orthorhombic system, often forming tabular or prismatic crystals. []

Q3: What are the key spectroscopic characteristics of iron disulfide?

A3: Iron disulfide can be characterized using techniques like Raman spectroscopy and X-ray diffraction (XRD). Raman spectroscopy helps identify the this compound phase formation, [] while XRD provides insights into the crystal structure and purity of the synthesized material. [, ] Electron Energy Loss Spectroscopy (EELS) can be used to probe the electronic structure, specifically examining variations in the ELNES of S-L2,3 and Fe-L2,3 edges. []

Q4: How does the stability of iron disulfide impact its applications?

A4: The stability of iron disulfide under various conditions dictates its suitability for different applications. For instance, in lithium-ion batteries, the volume changes during cycling can be a concern. [] In such applications, incorporating iron disulfide within a stable, high-surface-area matrix like highly ordered mesoporous carbon can help mitigate these changes and improve performance. []

Q5: What catalytic properties make iron disulfide attractive for environmental remediation?

A5: Iron disulfide, particularly the this compound (111) facet, exhibits high catalytic activity in photocatalytic degradation of pollutants like methylene blue and textile dyes. [] This activity stems from its ability to generate reactive oxygen species through a photo-Fenton-like process, effectively breaking down harmful organic contaminants in wastewater. []

Q6: What factors influence the catalytic activity of iron disulfide?

A6: The catalytic activity of iron disulfide can be influenced by factors like particle size, morphology, and surface structure. For example, nanostructured iron disulfide with a preferentially grown (111) facet shows enhanced catalytic activity compared to other forms. [] Additionally, sulfur deficiencies on the surface can negatively impact the efficiency of iron disulfide in applications like solar cells. []

Q7: How is density functional theory (DFT) used to study iron disulfide?

A7: DFT has been employed to study the relative stability of this compound and marcasite, the two common polymorphs of iron disulfide. While traditional DFT methods incorrectly predicted marcasite as more stable, incorporating parameters like zero-point energy and Hubbard U corrections for iron improved the accuracy, aligning with experimental observations. []

Q8: How is iron disulfide utilized in lithium-ion batteries?

A8: Iron disulfide shows promise as a cathode material in lithium-ion batteries due to its low cost and high theoretical capacity. [, , ] Research focuses on addressing challenges like low utilization, sluggish lithium-ion kinetics, and capacity fading. [] Strategies include incorporating conductive additives, [] utilizing nanostructures with iron defects to enhance lithium-ion diffusion, [] and employing stable matrices like mesoporous carbon to accommodate volume changes during cycling. []

Q9: What role does iron disulfide play in the formation of uranium deposits?

A9: Iron disulfide minerals, especially this compound and marcasite, are crucial in understanding the genesis of roll-type uranium deposits. [, , , , , ] The presence of different generations of these minerals, their isotopic signatures (δ34S values), and their relationships with uranium minerals provide insights into the sequence of events leading to uranium mineralization. [, , , , , ] For instance, the presence of ore-stage marcasite, often associated with uranium and vanadium phases, suggests specific geochemical conditions during ore formation, potentially involving low pH and elemental sulfur. []

Q10: How does the presence or absence of organic matter influence iron disulfide mineralogy in uranium deposits?

A10: The presence or absence of organic matter significantly impacts the type of iron disulfide minerals formed in roll-type uranium deposits. In deposits lacking organic matter, pre-ore this compound dominates, while ore-stage mineralization favors marcasite formation. [] Conversely, deposits rich in organic matter exhibit pre-ore this compound formed through bacterial sulfate reduction and often contain ore-stage this compound, suggesting the influence of bacterial activity and different sulfur sources during mineralization. [, ]

Q11: What are the environmental implications of iron disulfide oxidation?

A11: Oxidation of iron disulfide, particularly this compound, is a major contributor to acid mine drainage, a serious environmental problem. [, , ] This process releases sulfuric acid, ferrous iron, and other metals into the environment, impacting water quality and ecosystems. [, , ] Understanding the kinetics and mechanisms of this compound oxidation is crucial for developing effective mitigation strategies.

Q12: How are iron disulfide nanostructures used in solar energy conversion?

A12: Iron disulfide, particularly in its this compound phase, has shown potential in solar energy conversion applications. Thin polycrystalline films of this compound, deposited on substrates like titanium dioxide (TiO2), have demonstrated promising photoelectrochemical properties. [] The this compound acts as a sensitizer, absorbing light and injecting electrons into the conduction band of the wider bandgap TiO2, leading to efficient charge separation and enhanced photovoltage. []

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